euphorbiafactor L2
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Overview
Description
Euphorbiafactor L2 is a diterpenoid compound extracted from the seeds of Euphorbia lathyris L. This compound has garnered significant attention due to its potent anti-inflammatory and anticancer properties . This compound has been studied for its therapeutic effects in various inflammatory conditions and cancers, making it a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of euphorbiafactor L2 involves the extraction from Euphorbia lathyris L. seeds using chromatographic techniques. A two-dimensional liquid chromatographic technology is commonly adopted to extract this compound . The process involves the selection of appropriate chromatographic columns and solvents to isolate the compound with high purity .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing extraction techniques to increase yield and purity. The use of advanced chromatographic methods and solvent systems is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Euphorbiafactor L2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Euphorbiafactor L2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of diterpenoids under various chemical reactions.
Biology: This compound has been shown to modulate immune responses, making it a valuable tool in immunological studies
Medicine: The compound exhibits significant anti-inflammatory and anticancer activities, making it a potential candidate for developing new therapeutic agents
Industry: This compound is being explored for its potential use in the development of anti-inflammatory drugs and cancer treatments
Mechanism of Action
Euphorbiafactor L2 exerts its effects by modulating various molecular targets and pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key player in the inflammatory response . Additionally, this compound downregulates the phosphorylation of NF-κB p65, thereby reducing the expression of pro-inflammatory cytokines . These actions contribute to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Euphorbiafactor L2 is unique among diterpenoids due to its specific molecular structure and potent biological activities. Similar compounds include other diterpenoids derived from Euphorbia species, such as euphorbiafactor L1 and euphorbiafactor L3 . These compounds share similar anti-inflammatory properties but differ in their molecular targets and mechanisms of action, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
(1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRGWGGHJYMSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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